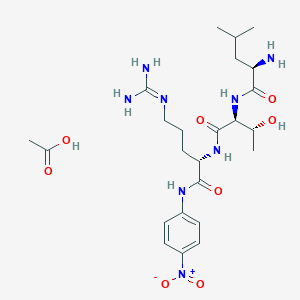![molecular formula C6H3ClIN3S B13650505 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of isothiazolopyridines This compound is characterized by the presence of both chlorine and iodine atoms attached to the isothiazolo[4,5-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Aplicaciones Científicas De Investigación
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isothiazolopyridine derivatives, such as:
- 4-Chloro-7-bromoisothiazolo[4,5-c]pyridin-3-amine
- 4-Chloro-7-fluoroisothiazolo[4,5-c]pyridin-3-amine
- 4-Chloro-7-methoxyisothiazolo[4,5-c]pyridin-3-amine .
Uniqueness
What sets 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine apart from its analogs is the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to unique interactions with molecular targets, making this compound particularly interesting for further study .
Propiedades
Fórmula molecular |
C6H3ClIN3S |
|---|---|
Peso molecular |
311.53 g/mol |
Nombre IUPAC |
4-chloro-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3ClIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
Clave InChI |
PWZDOLGAQUWZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=NS2)N)C(=N1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)




